molecular formula C9H14O3 B100770 2-(Allyloxy)ethyl methacrylate CAS No. 16839-48-8

2-(Allyloxy)ethyl methacrylate

Cat. No. B100770
CAS RN: 16839-48-8
M. Wt: 170.21 g/mol
InChI Key: ZCYIYBNDJKVCBR-UHFFFAOYSA-N
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Patent
US04743667

Procedure details

First, methacrylic acid was reacted with allyloxy ethanol in the presence of the catalyst of sulfuric acid by a usual esterification method to form allyloxyethyl methacrylate (boiling point=64° C.-65° C./2 mmHg, n20D=1.4463, specific gravity d20 4=0.982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
allyloxy ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[CH2:7]([O:10][CH:11](O)[CH3:12])[CH:8]=[CH2:9].S(=O)(=O)(O)O>>[C:1]([O:6][CH2:12][CH2:11][O:10][CH2:7][CH:8]=[CH2:9])(=[O:5])[C:2]([CH3:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
allyloxy ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)OC(C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCCOCC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.